molecular formula C17H21NO2 B2964387 (1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B2964387
M. Wt: 271.35 g/mol
InChI Key: WPVULUCPUMGINO-BVUBDWEXSA-N
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Description

The compound 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- (CAS: 134984-63-7) is a chiral bicyclic structure with a molecular formula of C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol . Its stereochemistry is defined by the (1S,3S,4R) configuration in the bicyclo[2.2.1]heptene core and the (1R)-phenylethyl substituent. Key properties include a PSA of 29.54 Ų and a LogP of 2.88, indicating moderate lipophilicity . It serves as a critical intermediate in pharmaceutical synthesis and asymmetric catalysis, particularly in generating chiral ligands for enantioselective reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3/t12-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVULUCPUMGINO-BVUBDWEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1[C@H](C)C3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes: : The preparation of this compound typically involves a multistep synthetic route, starting from simple precursors like cyclopentadiene and phenyl acetic acid derivatives. The synthesis usually involves:

    • Diels-Alder reaction to form the bicyclic core.

    • Carboxylation and esterification to introduce the carboxylic acid and ethyl ester groups.

    • Chiral resolution to obtain the specific stereoisomers.

  • Reaction Conditions: : The reaction conditions often require:

    • Use of Lewis acids like aluminum chloride as catalysts.

    • Controlled temperatures, often below 100°C, to maintain stereochemistry.

    • Solvents such as dichloromethane to dissolve reactants and products effectively.

Industrial Production Methods

Industrial-scale production of this compound follows similar routes but emphasizes cost-efficiency and scalability. This often involves:

  • Optimization of reaction conditions to maximize yield.

  • Use of continuous flow reactors to handle large volumes.

  • Purification steps like recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions can target the carboxylic acid group, converting it to a primary alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: : The bicyclic structure can undergo electrophilic substitution, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in aqueous solution under mild heating.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.

Major Products

  • Oxidation: : Produces oxidized derivatives like carboxylic acids.

  • Reduction: : Leads to the formation of alcohols.

  • Substitution: : Generates substituted derivatives, maintaining the integrity of the bicyclic structure.

Scientific Research Applications

Chemistry

  • Synthesis: : Used as an intermediate in synthesizing more complex organic molecules.

  • Catalysis: : Acts as a ligand in catalytic reactions, improving selectivity and yield.

Biology

  • Enzyme Inhibition: : Potential use as an inhibitor in enzymatic reactions, particularly those involving carboxylases.

  • Biochemical Probes: : Utilized in studying biochemical pathways due to its unique structure.

Medicine

  • Pharmaceuticals: : Investigated for its potential use in drug design, particularly for its ability to bind to specific targets.

  • Diagnostics: : May serve as a marker or probe in diagnostic applications.

Industry

  • Materials Science: : Application in the synthesis of novel materials with unique properties.

  • Agrochemicals: : Potential use in developing new pesticides or herbicides.

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- exerts its effects is primarily through:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Interaction with biochemical pathways, particularly those involving nitrogen-containing compounds and carboxylate chemistry.

Comparison with Similar Compounds

Stereoisomeric Analog: (1R,3R,4S)-Configured Diastereomer

CAS 223505-12-2 shares the same molecular formula (C₁₇H₂₁NO₂) but differs in stereochemistry: the phenylethyl group is (1S)-configured, and the bicyclo system adopts (1R,3R,4S) . This diastereomer exhibits distinct physical properties:

Property Target Compound Diastereomer
PSA 29.54 Ų 0 Ų (reported)
Density Not reported 1.134 g/cm³
pKa Not reported 6.83

The anomalous PSA value (0 Ų) for the diastereomer likely reflects a calculation error, as the structure contains polar ester and amine groups. Stereochemical differences significantly impact biological activity; for instance, enantiopure analogs synthesized via imine cycloadditions achieve >95% enantiomeric excess, underscoring the importance of configuration in drug design .

Simplified Bicyclic Analog: Ethyl 1-Azabicyclo[2.2.1]heptane-2-carboxylate

CAS 921755-43-3 (C₉H₁₅NO₂, MW 169.22 g/mol) lacks the phenylethyl substituent and has a simpler structure . Key comparisons:

Property Target Compound Simplified Analog
Molecular Complexity High (chiral centers, bulky substituent) Low (no stereochemistry, minimal substituents)
Application Pharmaceutical intermediate, chiral ligand Limited to basic bicyclic scaffold studies

Hydroxylated Derivative: 5-Hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

CAS 1173294-41-1 (C₁₇H₂₁NO₅, MW 319.35 g/mol) introduces a hydroxyl group and a benzyl ester . Comparatively:

Property Target Compound Hydroxylated Derivative
Polarity Moderate (LogP 2.88) Higher (hydroxyl increases PSA)
Functionality Ester, amine Additional hydroxyl, benzyl ester

The hydroxyl group enhances hydrogen-bonding capacity, making this derivative suitable for applications requiring increased solubility or specific molecular interactions.

β-Lactam Antibiotic Precursor: 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

Compounds like (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS-related structures in ) represent β-lactam antibiotics. Unlike the target compound, these feature a sulfur atom and fused ring system critical for antibacterial activity .

Biological Activity

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, particularly the compound 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-, have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with a carboxylic acid functional group and an ethyl ester moiety. Its molecular formula is C17H21NOC_{17}H_{21}NO with a specific stereochemistry that may influence its biological interactions.

Antiviral and Antitumor Properties

Research indicates that derivatives of 2-azabicyclo[2.2.1]hept-5-ene compounds exhibit significant antiviral and antitumor properties. For instance, various analogues have been synthesized and tested for their ability to inhibit viral replication and tumor growth. The mechanism often involves interference with nucleoside metabolism or direct inhibition of viral enzymes.

Table 1: Summary of Biological Activities

Activity TypeCompound VariantObserved EffectReference
Antiviral2-Azabicyclo[2.2.1]hept-5-enInhibition of viral replication
AntitumorEthyl ester variantReduction in tumor cell viability
γ-secretase Inhibition2-Azabicyclo[2.2.1]hept-5-enSelective inhibition in Alzheimer's models

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes involved in nucleic acid synthesis and signaling pathways associated with cancer cell proliferation. For example, some studies have shown that it acts as an inhibitor of γ-secretase complexes, which are crucial in the pathogenesis of Alzheimer's disease.

Study on Antiviral Activity

A study conducted by researchers at KULeuven focused on synthesizing a series of azabicyclo compounds to evaluate their antiviral efficacy against various viruses. They reported that certain derivatives showed promising results in inhibiting viral replication in vitro, suggesting potential for further development as antiviral agents.

Investigation into Antitumor Effects

Another significant study explored the antitumor effects of these compounds in various cancer cell lines. The results indicated that the ethyl ester derivative significantly reduced cell viability in breast cancer models through apoptosis induction mechanisms.

Safety and Toxicology

While the biological activities are promising, safety profiles need thorough evaluation. The compound has been classified under certain categories indicating potential skin and eye irritation upon exposure . It is essential for future studies to include comprehensive toxicological assessments to ensure safe therapeutic applications.

Q & A

Q. What analytical techniques differentiate degradation products from synthetic impurities?

  • Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution to separate degradation products (e.g., hydrolyzed esters). Compare fragmentation patterns with synthetic impurities. Accelerated stability studies (40°C/75% RH) can simulate degradation pathways, while NMR kinetics track real-time decomposition .

Key Methodological Tools

  • Structural Elucidation : X-ray crystallography, 2D NMR, isotopic labeling.
  • Stereochemical Analysis : Chiral HPLC, CD spectroscopy, NOESY.
  • Computational Aids : DFT, reaction path sampling, molecular docking.
  • Process Optimization : HTS, machine learning, kinetic profiling.

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